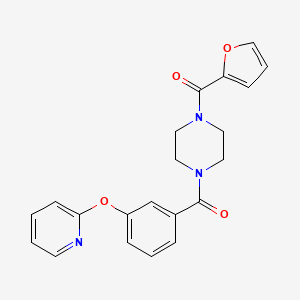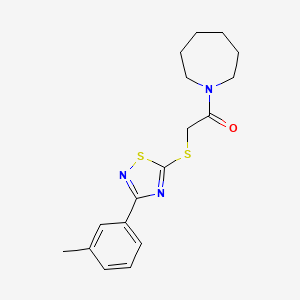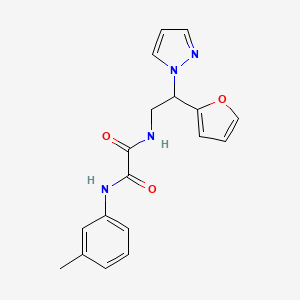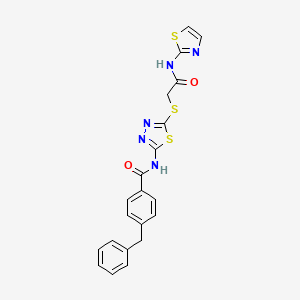
N-(2-Phenylpentan-2-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylpentan-2-yl)but-2-ynamide, also known as PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. PB22 belongs to a class of compounds known as designer drugs, which are created to mimic the effects of illegal drugs such as marijuana. However, PB22 has a unique chemical structure that sets it apart from other synthetic cannabinoids.
Mecanismo De Acción
N-(2-Phenylpentan-2-yl)but-2-ynamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. When N-(2-Phenylpentan-2-yl)but-2-ynamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can produce a range of effects, including pain relief, relaxation, and euphoria.
Biochemical and Physiological Effects:
N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to produce a range of biochemical and physiological effects, including:
- Pain relief: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to reduce pain sensation in animal models, making it a potential candidate for the development of new pain medications.
- Appetite stimulation: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to increase appetite in animal models, which could be useful in treating conditions such as anorexia.
- Mood enhancement: N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to produce feelings of relaxation and euphoria, which could be useful in treating conditions such as anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenylpentan-2-yl)but-2-ynamide has several advantages as a research tool, including its potency, selectivity for the CB1 and CB2 receptors, and ease of synthesis. However, there are also limitations to its use, including its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on N-(2-Phenylpentan-2-yl)but-2-ynamide, including:
- Further studies on its mechanism of action and effects on the endocannabinoid system
- Development of new pain medications based on N-(2-Phenylpentan-2-yl)but-2-ynamide
- Investigation of its potential as a treatment for anorexia and other eating disorders
- Studies on its safety and potential for abuse
In conclusion, N-(2-Phenylpentan-2-yl)but-2-ynamide is a synthetic cannabinoid that has shown promise as a research tool for studying the endocannabinoid system. While there are limitations to its use, further research on N-(2-Phenylpentan-2-yl)but-2-ynamide could lead to the development of new medications for pain relief and other conditions.
Métodos De Síntesis
The synthesis of N-(2-Phenylpentan-2-yl)but-2-ynamide involves a multi-step process that begins with the reaction of 2-phenylpentan-2-ol and 2-bromo-2-methylbut-3-yn-1-ol in the presence of a base catalyst. This reaction yields the intermediate compound, which is then reacted with an amine to form N-(2-Phenylpentan-2-yl)but-2-ynamide.
Aplicaciones Científicas De Investigación
N-(2-Phenylpentan-2-yl)but-2-ynamide has been used in scientific research to study the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, and mood. N-(2-Phenylpentan-2-yl)but-2-ynamide has been shown to bind to the cannabinoid receptors in the brain and produce effects similar to those of marijuana.
Propiedades
IUPAC Name |
N-(2-phenylpentan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-14(17)16-15(3,12-5-2)13-10-7-6-8-11-13/h6-8,10-11H,5,12H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAVPYWAZGGHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylpentan-2-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2990051.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2990052.png)


![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-Thiaspiro[3.5]nonan-7-amine;hydrochloride](/img/structure/B2990060.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)

